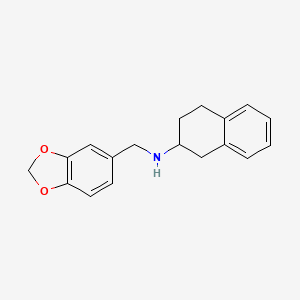

(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine, commonly known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic uses. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It is known for its ability to induce feelings of euphoria, empathy, and emotional openness. In recent years, MDMA has gained attention for its potential use in treating various mental health disorders, including post-traumatic stress disorder (PTSD).

Mechanism of Action

MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and behavior. MDMA also activates certain receptors in the brain, including the 5-HT2A receptor, which is believed to play a role in the drug's psychoactive effects.

Biochemical and Physiological Effects:

MDMA has a number of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is involved in social bonding and attachment. MDMA can also have negative effects on the body, including dehydration, muscle tension, and jaw clenching.

Advantages and Limitations for Lab Experiments

MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, MDMA has a well-established mechanism of action and is known to be effective in treating certain mental health disorders. However, there are also limitations to using MDMA in laboratory experiments. The drug is highly regulated and can only be used in certain settings. Additionally, there are ethical concerns around using MDMA in animal studies.

Future Directions

There are several areas of future research for MDMA. One direction is to continue studying the drug's potential therapeutic uses, particularly in the treatment of (1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine and other mental health disorders. Another direction is to better understand the long-term effects of MDMA use, particularly in heavy users. Additionally, there is a need for more research on the safety and efficacy of MDMA-assisted psychotherapy, including the optimal dosing and administration protocols. Finally, there is a need for more research on the neurobiological mechanisms underlying the drug's effects, which could lead to the development of new treatments for mental health disorders.

Synthesis Methods

MDMA is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid and red phosphorus. The resulting compound is then treated with methylamine to produce MDMA. The synthesis of MDMA is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

MDMA has been the subject of extensive scientific research, particularly in the field of psychiatry. Studies have shown that MDMA can be effective in treating (1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine, anxiety, and depression. MDMA-assisted psychotherapy involves the administration of a single dose of MDMA in a controlled setting, followed by a series of therapy sessions. This approach has shown promising results in clinical trials, with some participants experiencing significant improvements in their symptoms.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-4-15-10-16(7-6-14(15)3-1)19-11-13-5-8-17-18(9-13)21-12-20-17/h1-5,8-9,16,19H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWVJKQEDCTMFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4931466.png)

![N-[3-(methylthio)benzyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931467.png)

acetate](/img/structure/B4931488.png)

![N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4931495.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4931502.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4931516.png)

![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)

![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)

![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)